2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Vue d'ensemble

Description

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminopyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate can yield the desired product . Another approach involves the treatment of 2,4-dichloro-6-methylpyrimidine with 3-aminopropan-1-ol followed by chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and Meldrum’s acid. Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one has been investigated for its potential as an antitumor agent. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for targeted cancer therapies. For instance, research by Sanofi-Synthelabo indicates its efficacy in preclinical models against various cancer cell lines .

Antiviral Activity

Research has also pointed to the compound's antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain viral infections, suggesting mechanisms that involve the inhibition of viral replication . This aspect makes it relevant for developing antiviral medications.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are widely used in treating bacterial infections and certain cancers .

Neurological Research

There is emerging interest in the compound's role in neurological studies, particularly concerning cognitive function and neuroprotection. Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study conducted by researchers at Sanofi-Synthelabo, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound exhibits potential as a therapeutic agent against breast cancer .

Case Study 2: Antiviral Properties

A collaborative study involving multiple institutions assessed the antiviral efficacy of the compound against influenza virus strains. The results demonstrated that treatment with this compound reduced viral load significantly in infected cell cultures, supporting its potential use as an antiviral drug .

Case Study 3: Enzyme Inhibition

In an experimental setup aimed at evaluating the inhibition of dihydrofolate reductase, researchers found that the compound inhibited enzyme activity with an IC50 value of 25 µM. This finding suggests that it could be developed further for therapeutic applications targeting bacterial infections and cancers reliant on folate metabolism .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biological molecules, modulating their activity and resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another related compound with a pyrimidine scaffold, used in different applications.

Uniqueness

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

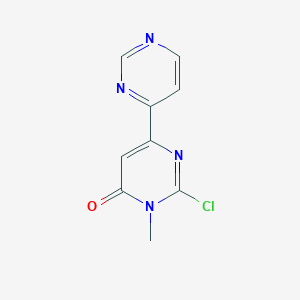

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases and other proteins involved in cell proliferation and survival.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against HeLa cells, with mechanisms involving disruption of microtubule dynamics and induction of apoptosis.

Case Study: HeLa Cell Line

A study demonstrated that derivatives of this compound retained antiproliferative activity against HeLa cells. The live cell confocal microscopy revealed alterations in microtubule dynamics, leading to mitotic delay and subsequent cell death. The IC50 values for the compound were reported to be in the low micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyrimidine ring. For instance, the presence of a chlorine atom at the 2-position significantly enhances the compound's cytotoxicity compared to other halogenated derivatives.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.0 | HeLa Cells |

| 2-Fluoro derivative | 15.0 | HeLa Cells |

| Unsubstituted derivative | 30.0 | HeLa Cells |

Additional Biological Activities

Beyond its antiproliferative effects, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, although further research is needed to elucidate their mechanisms.

- Enzyme Inhibition : The compound has been reported to inhibit certain kinases, which are crucial in cancer progression and metastasis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses moderate solubility and favorable metabolic stability. Toxicological assessments have shown that it does not exhibit acute toxicity at therapeutic doses in animal models, suggesting a favorable safety profile for further development.

Propriétés

IUPAC Name |

2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXGRHSRZFQWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591723 | |

| Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503860-54-6 | |

| Record name | 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503860-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.